4-(Aziridin-1-yl)cinnoline

Catalog No.
S12365807
CAS No.
68211-01-8
M.F
C10H9N3
M. Wt
171.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Aziridin-1-yl)cinnoline

CAS Number

68211-01-8

Product Name

4-(Aziridin-1-yl)cinnoline

IUPAC Name

4-(aziridin-1-yl)cinnoline

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

InChI

InChI=1S/C10H9N3/c1-2-4-9-8(3-1)10(7-11-12-9)13-5-6-13/h1-4,7H,5-6H2

InChI Key

SWSAUQISPPVZPG-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=CN=NC3=CC=CC=C32

4-(Aziridin-1-yl)cinnoline is a heterocyclic compound that features a cinnoline core substituted with an aziridine group. Cinnolines are bicyclic compounds consisting of a benzene ring fused to a pyridine ring, and they are known for their diverse biological activities. The presence of the aziridine moiety in 4-(Aziridin-1-yl)cinnoline enhances its chemical reactivity and potential pharmacological properties. This compound is of interest due to its structural uniqueness and the potential applications in medicinal chemistry.

Typical of both aziridine and cinnoline derivatives. Notably, aziridines are known for their ring-opening reactions, which can be catalyzed by nucleophiles or under acidic conditions. This characteristic allows for the formation of new functional groups and the synthesis of more complex molecules. Additionally, the cinnoline structure may undergo electrophilic substitution reactions, allowing for further derivatization.

Synthesis of 4-(Aziridin-1-yl)cinnoline can be achieved through several methods:

  • Aziridine Formation: The aziridine ring can be synthesized via the reaction of a suitable amine with an epoxide or through cyclization methods involving amino alcohols.
  • Cinnoline Derivatives: Cinnolines can be synthesized using methods such as cyclization of hydrazines with α,β-unsaturated carbonyl compounds or through the condensation of phenylhydrazine with α,β-unsaturated ketones.
  • Combination: The final compound can be obtained by combining the aziridine and cinnoline precursors through appropriate coupling reactions.

These methods highlight the versatility in synthesizing this compound, allowing chemists to explore various synthetic routes based on available starting materials.

4-(Aziridin-1-yl)cinnoline has potential applications in medicinal chemistry due to its unique structure that may exhibit biological activity. Compounds with similar structures have been investigated for their roles as modulators of neurotransmitter receptors, particularly GABA receptors, which are crucial in neurological functions . Additionally, its reactivity may allow it to serve as a building block in the synthesis of more complex pharmaceutical agents.

Interaction studies involving 4-(Aziridin-1-yl)cinnoline could focus on its binding affinity to various biological targets, including enzymes and receptors. Such studies are essential for understanding its mechanism of action and potential therapeutic effects. Investigations into its interactions with DNA or proteins could reveal insights into its cytotoxic properties and any potential as a prodrug, similar to other aziridine derivatives that require metabolic activation .

Similar compounds to 4-(Aziridin-1-yl)cinnoline include:

  • 5-(Aziridin-1-yl)-2-nitrobenzamide: Known for its cytotoxic properties and ability to form DNA crosslinks.
  • Cinnoline derivatives: Such as 4-methylcinnoline which exhibit diverse biological activities.
  • 5-Amino-cinnolines: These compounds have shown promise as anti-inflammatory agents.

Comparison Table

CompoundStructure TypeBiological ActivityUnique Features
4-(Aziridin-1-yl)cinnolineAziridine-CinnolinePotential cytotoxicityUnique aziridine substitution
5-(Aziridin-1-yl)-2-nitrobenzamideAziridine-NitroInduces DNA crosslinkingProdrug mechanism
4-MethylcinnolineCinnolineAntimicrobialMethyl substitution at position 4
5-Amino-cinnolinesAmino-CinnolineAnti-inflammatoryAmino group enhances solubility

The uniqueness of 4-(Aziridin-1-yl)cinnoline lies in its specific combination of an aziridine ring with a cinnoline structure, which may offer novel pathways for drug development compared to more conventional derivatives.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

171.079647300 g/mol

Monoisotopic Mass

171.079647300 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types